Cyclotheonamide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

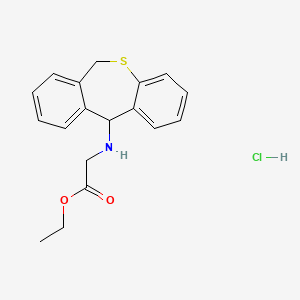

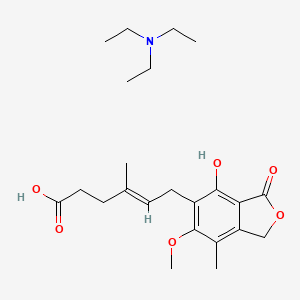

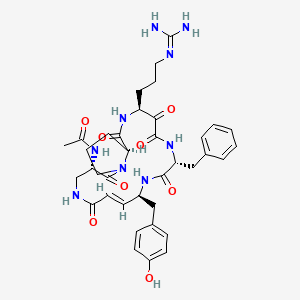

Cyclotheonamide B is a naturally occurring cyclic peptide isolated from the marine sponge Theonella swinhoei. This compound is known for its potent inhibitory activity against serine proteases, such as thrombin. This compound contains unique amino acids, including vinylogous tyrosine and α-ketoarginine, which were previously unknown in nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

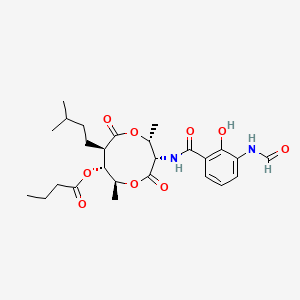

The total synthesis of Cyclotheonamide B involves a flexible, convergent approach starting from constituent amino acids. Conventional benzyl-, t-butyl-, and allyl-based protecting groups are used in the synthesis . The synthesis can be divided into two key segments: segment A (a tripeptide consisting of l-proline, l-α-hydroxy-β-homoarginine, and d-phenylalanine) and segment B (a dipeptide consisting of vinylogous l-tyrosine and l-2,3-diaminopropanoic acid) . These segments are then coupled using peptide coupling reagents such as TBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronoium hexafluorophosphate) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to the complexity and specificity of the synthesis process. The compound is primarily synthesized in research laboratories for scientific studies.

Chemical Reactions Analysis

Types of Reactions

Cyclotheonamide B undergoes various chemical reactions, including:

Oxidation: The presence of vinylogous tyrosine allows for oxidation reactions.

Reduction: Reduction reactions can occur at the α-ketoarginine residue.

Substitution: Substitution reactions are possible at the amino acid residues.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of vinylogous tyrosine can lead to the formation of quinone derivatives.

Scientific Research Applications

Cyclotheonamide B has several scientific research applications:

Chemistry: Used as a model compound for studying peptide synthesis and macrocyclization.

Biology: Investigated for its inhibitory effects on serine proteases, making it a valuable tool in enzymology studies.

Medicine: Potential therapeutic applications due to its ability to inhibit thrombin, which is involved in blood clotting.

Industry: Limited industrial applications, primarily used in research settings.

Mechanism of Action

Cyclotheonamide B exerts its effects by inhibiting serine proteases, such as thrombin. The compound binds to the active site of the enzyme, preventing substrate access and subsequent catalysis . The unique amino acids, vinylogous tyrosine and α-ketoarginine, play a crucial role in this inhibitory activity.

Comparison with Similar Compounds

Cyclotheonamide B is part of a family of cyclic peptides known as cyclotheonamides. Similar compounds include:

Cyclotheonamide A: Another cyclic peptide from Theonella swinhoei with similar inhibitory activity against serine proteases.

This compound is unique due to its specific amino acid composition and potent inhibitory activity against thrombin, making it a valuable compound for scientific research.

Properties

CAS No. |

129033-05-2 |

|---|---|

Molecular Formula |

C37H47N9O8 |

Molecular Weight |

745.8 g/mol |

IUPAC Name |

N-[(3S,7E,9S,12R,16S,19S)-12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]acetamide |

InChI |

InChI=1S/C37H47N9O8/c1-22(47)42-29-21-41-31(49)16-13-25(19-24-11-14-26(48)15-12-24)43-33(51)28(20-23-7-3-2-4-8-23)45-35(53)32(50)27(9-5-17-40-37(38)39)44-34(52)30-10-6-18-46(30)36(29)54/h2-4,7-8,11-16,25,27-30,48H,5-6,9-10,17-21H2,1H3,(H,41,49)(H,42,47)(H,43,51)(H,44,52)(H,45,53)(H4,38,39,40)/b16-13+/t25-,27+,28-,29+,30+/m1/s1 |

InChI Key |

KVILZKPCTDRTNA-XRBZIDJVSA-N |

Isomeric SMILES |

CC(=O)N[C@H]1CNC(=O)/C=C/[C@@H](NC(=O)[C@H](NC(=O)C(=O)[C@@H](NC(=O)[C@@H]2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |

Canonical SMILES |

CC(=O)NC1CNC(=O)C=CC(NC(=O)C(NC(=O)C(=O)C(NC(=O)C2CCCN2C1=O)CCCN=C(N)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.